4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lignoceric acid, also known as tetracosanoic acid, is a saturated fatty acid with the chemical formula C₂₄H₄₈O₂. It is a long-chain fatty acid found in various natural sources, including wood tar, cerebrosides, and in small amounts in most natural fats. It is also present in peanut oil, where it constitutes about 1.1% to 2.2% of the fatty acids . Lignoceric acid is a byproduct of lignin production and has several industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lignoceric acid can be synthesized through the hydrogenation of lignoceric alcohol. The process involves the reduction of lignoceric alcohol using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods
Industrially, lignoceric acid is often obtained as a byproduct of lignin production. Lignin, a complex polymer found in the cell walls of plants, is processed to extract various chemicals, including lignoceric acid. The extraction process involves the use of solvents and chemical treatments to isolate the fatty acid from the lignin matrix.
Chemical Reactions Analysis
Types of Reactions
Lignoceric acid undergoes several types of chemical reactions, including:
Oxidation: Lignoceric acid can be oxidized to produce lignoceric aldehyde and further to lignoceric acid derivatives.
Reduction: Reduction of lignoceric acid yields lignoceric alcohol.
Esterification: Lignoceric acid reacts with alcohols to form esters, which are used in various industrial applications.
Substitution: The carboxyl group of lignoceric acid can undergo substitution reactions to form amides and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst such as sulfuric acid (H₂SO₄).
Major Products
Oxidation: Lignoceric aldehyde, lignoceric acid derivatives.
Reduction: Lignoceric alcohol.
Esterification: Lignoceric acid esters.
Scientific Research Applications
Lignoceric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a standard in the analysis of fatty acids and in the synthesis of long-chain fatty acid derivatives.
Industry: Used in the production of lubricants, surfactants, and as an additive in cosmetics and personal care products.
Mechanism of Action
Lignoceric acid exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and function. It is involved in the synthesis of sphingolipids, which are essential components of the myelin sheath in nerve cells. The molecular targets of lignoceric acid include enzymes involved in fatty acid metabolism and signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
Lignoceric acid is similar to other long-chain saturated fatty acids, such as:
Behenic acid (C220): A 22-carbon saturated fatty acid found in peanut oil and other natural sources.
Cerotic acid (C260): A 26-carbon saturated fatty acid found in beeswax and other waxes.
Uniqueness
Lignoceric acid is unique due to its specific role in the synthesis of cerebrosides and its presence in the developing brain. Its long carbon chain length also distinguishes it from shorter-chain fatty acids, giving it distinct physical and chemical properties.
Properties
CAS No. |
101896-23-5 |
---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-ol |
InChI |
InChI=1S/C15H30O/c1-11(2)13-6-8-14(9-7-13)15(4,5)10-12(3)16/h11-14,16H,6-10H2,1-5H3 |
InChI Key |
SYRLDJWPKGBIER-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(C)O |
Canonical SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(C)O |
Key on ui other cas no. |
101896-23-5 10534-31-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.